Product packaging for 2-Chloro-4-(trifluoromethyl)aniline(Cat. No.:CAS No. 39885-50-2)

2-Chloro-4-(trifluoromethyl)aniline

Cat. No.: B1199932
CAS No.: 39885-50-2
M. Wt: 195.57 g/mol
InChI Key: MBBUTABXEITVNY-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines in Medicinal and Agrochemical Chemistry

Substituted anilines are foundational structures in the development of pharmaceuticals and crop protection agents. wisdomlib.org In medicinal chemistry, the aniline (B41778) motif is present in a significant number of top-selling drugs. acs.org However, the aniline core can sometimes lead to metabolic instability or toxicity. cresset-group.comnih.gov This has driven extensive research into modifying the aniline ring with various functional groups to fine-tune a compound's pharmacological properties, such as bioavailability, solubility, and receptor selectivity, while mitigating potential adverse effects. cresset-group.com The strategic replacement or substitution of the aniline group is a key strategy to overcome these liabilities and improve the safety profiles of drug candidates. acs.orgnih.gov

In the realm of agrochemicals, substituted anilines are integral to the creation of herbicides, insecticides, and fungicides. nih.gov The nature and position of the substituents on the aniline ring are crucial in determining the compound's mode of action, efficacy, and selectivity. The development of new substituted anilines is a continuous effort to discover more effective and environmentally benign crop protection solutions. cdnsciencepub.com

Contextualization of 2-Chloro-4-(trifluoromethyl)aniline within Organofluorine Chemistry

The introduction of fluorine atoms into organic molecules, a field known as organofluorine chemistry, has had a profound impact on the life sciences. chinesechemsoc.org It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter the physical, chemical, and biological properties of a molecule. wikipedia.orgnih.gov

This compound is a prime example of a molecule that leverages the benefits of organofluorine chemistry. The trifluoromethyl group (-CF3), a common motif in many pharmaceuticals and agrochemicals, can enhance metabolic stability, binding affinity, and lipophilicity. numberanalytics.com The presence of the chlorine atom further modifies the electronic properties and reactivity of the aniline ring. wikipedia.org The combination of these two substituents on the aniline scaffold creates a versatile building block for synthesizing a wide range of target molecules with desired characteristics. The development of new methods for introducing fluoroalkyl groups into organic molecules continues to be an active area of research. chinesechemsoc.org

Overview of Research Trajectories for Related Chemical Scaffolds

Research into chemical scaffolds related to this compound is progressing along several key trajectories. A major focus is the development of novel synthetic methods to access a wider diversity of substituted anilines, particularly those with substitution patterns that are difficult to achieve through traditional methods. rsc.org For instance, accessing meta-substituted anilines remains a challenge due to the directing effects of the amino group. rsc.org

Another significant research avenue is the exploration of aniline isosteres, which are molecules that mimic the shape and properties of aniline but have different atomic compositions. acs.orgnih.gov This approach aims to retain the beneficial properties of the aniline scaffold while designing out its metabolic liabilities. acs.orgnih.gov Furthermore, there is ongoing research into the photochemical and catalytic difluoroalkylation of anilines to create novel fluorinated compounds. acs.org The synthesis of complex heterocyclic structures from fluorinated anilines is also an area of active investigation, with applications in materials science and medicinal chemistry. ossila.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 39885-50-2 sigmaaldrich.comthermofisher.compharmaffiliates.comvwr.comsigmaaldrich.combldpharm.com
Molecular Formula C7H5ClF3N sigmaaldrich.comthermofisher.compharmaffiliates.comchemsrc.com
Molecular Weight 195.57 g/mol sigmaaldrich.compharmaffiliates.comsigmaaldrich.comchemsrc.comscbt.com
Boiling Point 214-218 °C sigmaaldrich.comsigmaaldrich.com
Density 1.4160 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.5030 sigmaaldrich.comsigmaaldrich.com
Appearance Clear colorless to yellow liquid thermofisher.com
Purity ≥97% to 98% sigmaaldrich.comthermofisher.comvwr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClF3N B1199932 2-Chloro-4-(trifluoromethyl)aniline CAS No. 39885-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)aniline
Source PubChem
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InChI

InChI=1S/C7H5ClF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBUTABXEITVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192922
Record name 2-Chloro-4-trifluoromethylaniline
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Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39885-50-2
Record name 2-Chloro-4-trifluoromethylaniline
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Record name 2-Chloro-4-trifluoromethylaniline
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Record name 2-Chloro-4-trifluoromethylaniline
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Record name 2-chloro-4-trifluoromethylaniline
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Record name 2-CHLORO-4-TRIFLUOROMETHYLANILINE
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Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

The direct synthesis of chlorinated trifluoromethylanilines often involves multi-step processes starting from more common materials. Key strategies include controlled halogenation and amination.

Halogenation and Amination Strategies for Trichloro-trifluoromethylbenzenes

A common pathway to synthesize chlorinated trifluoromethylanilines involves the initial halogenation of a substituted benzotrifluoride (B45747) followed by an amination reaction. For instance, the synthesis of the related compound 2,6-dichloro-4-trifluoromethylaniline starts with p-Chlorobenzotrifluoride. google.com This starting material undergoes a halogenation reaction with chlorine gas to produce 3,4,5-trichlorobenzotrifluoride. wipo.int Subsequently, this intermediate is subjected to an amination reaction with ammonia (B1221849) to yield the final product. wipo.int This method is noted for its high yield and the use of readily available and inexpensive raw materials. google.com The process is designed to be environmentally friendly, with provisions for recovering excess ammonia after the reaction. wipo.int

A key aspect of the halogenation step is the use of a composite catalyst composed of an elemental metal and a metal halide, which allows the reaction to proceed without a solvent at temperatures between 50°C and 150°C. google.com

Table 1: Synthesis of 2,6-dichloro-4-trifluoromethylaniline

Step Reactants Product Conditions
Halogenation p-Chlorobenzotrifluoride, Chlorine 3,4,5-Trichlorobenzotrifluoride 50-150°C, Metal/metal halide catalyst

Photoradical Halogenation Techniques for Related Compounds

Photoradical reactions offer an alternative pathway for the halogenation of organic compounds. N-Chlorosuccinimide (NCS) can serve as a chlorine source in radical reactions. organic-chemistry.org Visible-light-promoted reactions have been developed for the functionalization of anilines. For example, the trifluoromethylation of free anilines can be achieved using the Togni reagent under visible light at room temperature, highlighting the utility of photoradical methods for modifying aniline (B41778) derivatives. nih.gov

More specifically, a benzylic C-H bond chlorination has been achieved using the combination of NCS as the chlorine source and Acr⁺-Mes as a photocatalyst under visible light irradiation. organic-chemistry.org While not directly applied to 2-Chloro-4-(trifluoromethyl)aniline in the reviewed literature, these techniques represent a modern approach to the selective halogenation of related aromatic structures.

N-Chlorosuccinimide (NCS) Chlorination Protocols

N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of activated aromatic rings, such as anilines and phenols. commonorganicchemistry.com The reaction is often regioselective and can be performed under mild conditions. researchgate.netisca.me For example, the chlorination of aniline with NCS in hot benzene (B151609) can produce a mixture of o- and p-chloroanilines with minimal formation of dichlorinated byproducts. researchgate.net

The effectiveness of NCS is demonstrated in the synthesis of 2,4,6-trichloroaniline (B165571) from aniline in acetonitrile (B52724), which proceeds in good yield. researchgate.net The reactivity and selectivity of NCS chlorination can be influenced by the solvent and the substituents on the aromatic ring. researchgate.netisca.me An efficient method for chlorinating various arenes utilizes NCS in an aqueous medium, offering an organic solvent-free protocol. isca.me This approach can provide chlorinated aromatic compounds in yields ranging from 75% to 96%. isca.me For less reactive aromatic systems, the chlorination with NCS may require an acid catalyst. commonorganicchemistry.com

Role as a Synthetic Precursor

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds.

Preparation of Substituted Phenylhydrazine Derivatives

A key application of this compound is in the preparation of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine and its salts. These hydrazine (B178648) derivatives are important building blocks for synthesizing various heterocyclic compounds, such as pyrazoles. ekb.egresearchgate.net The synthesis of these derivatives can be achieved through different routes, including direct reaction with hydrazine or via a diazotization-reduction sequence. researchgate.net

Reaction with Hydrazine Hydrate (B1144303): Conditions and Mechanisms

The direct conversion of this compound to its corresponding hydrazine derivative can be accomplished by reaction with hydrazine hydrate. The reaction to form (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride involves treating the aniline with hydrazine hydrate under reflux conditions in the presence of hydrochloric acid.

The general reaction of halogenated aromatic compounds with hydrazine hydrate is a versatile method for preparing phenylhydrazines. google.com The reaction conditions can be adapted depending on the substrate and desired product.

Table 2: Conditions for Reaction of Halogenated Aromatics with Hydrazine Hydrate

Starting Material Solvent Temperature Time Yield Reference
1,3-dichloro-2-fluoro-5-trifluoromethylbenzene Tetrahydrofuran (B95107) - - - google.com
3,4,5-trichlorobenzotrifluoride Pyridine (B92270) 25°C 6 hours 87% google.com
3,4,5-trichlorobenzotrifluoride Pyridine 110°C (Reflux) 24 hours 93% google.com

The mechanism of this transformation relies on the nucleophilic character of hydrazine. acs.org Despite being only slightly more nucleophilic than simple amines like methylamine (B109427) in solution, hydrazine can effectively displace leaving groups on an aromatic ring, particularly when the ring is activated by electron-withdrawing groups like trifluoromethyl. acs.org The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The choice of solvent is critical, with polar aprotic solvents like tetrahydrofuran or pyridine often facilitating the reaction and leading to high conversions and selectivities. google.com

Incorporation into Heterocyclic Systems

This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, making it a valuable building block in medicinal and agricultural chemistry.

Synthesis of 1,3,4-Oxadiazoles, Triazoles, and Pyridazinones

1,3,4-Oxadiazoles: These heterocycles can be synthesized through several methods, often involving the cyclodehydration of 1,2-diacylhydrazines. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the aniline can be converted to a corresponding hydrazide or acid chloride, which are common precursors for oxadiazole formation. nih.govjchemrev.com For instance, an aroylhydrazide derived from the aniline could be reacted with another carboxylic acid or its derivative, followed by cyclization using dehydrating agents like phosphorus oxychloride. nih.gov Another modern approach involves the oxidative cyclization of N-acylhydrazones. nih.gov

Triazoles: The synthesis of trifluoromethyl-substituted 1,2,4-triazoles is an area of significant research interest. researchgate.net One general method involves the [3+2] cycloaddition of nitrile imines with a trifluoromethyl source like trifluoroacetonitrile. The aniline can be a starting point for creating a substituted hydrazonyl chloride, which then generates the nitrile imine in situ for the cycloaddition reaction. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another prominent method for forming 1,2,3-triazoles. researchgate.netbeilstein-journals.org In this approach, an azide (B81097) derived from this compound could be reacted with a terminal alkyne.

Pyridazinones: Research into pyridazinone synthesis often involves the cyclization of keto-acids with hydrazine derivatives. While a direct pathway from this compound is not specified, it could be used to synthesize a substituted phenylhydrazine. This resulting intermediate could then be reacted with a suitable γ-ketoacid to form the pyridazinone ring system.

Formation of 1,3,5-Triazines via Nucleophilic Substitution

1,3,5-Triazines, or s-triazines, are commonly synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be replaced sequentially through nucleophilic substitution reactions. nih.gov this compound can act as a nitrogen-centered nucleophile, attacking the electrophilic carbon of the triazine ring to displace a chloride ion.

The reactivity of the remaining chlorine atoms on the triazine core decreases with each substitution, allowing for controlled, stepwise synthesis. nih.gov This enables the creation of non-symmetrical triazines by first reacting cyanuric chloride with this compound and then introducing different nucleophiles. nih.govepo.org

Table 1: Reaction Conditions for Nucleophilic Substitution on Cyanuric Chloride

NucleophileConditionsProduct Type
Alcohols/AminesVaried temperatures (e.g., ambient for amines)Mono-, di-, or tri-substituted triazines
Aryl Grignard ReagentsGrignard reaction conditionsAryl-substituted triazines
Phenols (e.g., Resorcinol)Friedel-Crafts conditions (e.g., AlCl₃)Hydroxyphenyl-substituted triazines

This table summarizes general conditions for substituting cyanuric chloride, the precursor for 1,3,5-triazines. nih.govepo.org

Development of Anilinopyrimidine Derivatives

Anilinopyrimidine derivatives are recognized for their biological activities, including use as fungicides and kinase inhibitors. rsc.org A primary synthetic route is the nucleophilic aromatic substitution of a chloropyrimidine with an aniline derivative. rsc.orgrsc.org

In this context, this compound is reacted with a substituted 2-chloropyrimidine, such as 2-chloro-4,6-dimethylpyrimidine. The reaction is often facilitated by microwave irradiation, which can lead to higher yields and shorter reaction times compared to conventional heating. rsc.orgrsc.orgresearchgate.net The electronic properties of substituents on the aniline affect the nucleophilicity of the amino group and thus influence the reaction's efficiency. rsc.orgresearchgate.net

Table 2: Synthesis of Anilinopyrimidines

ReactantsMethodKey FindingsReference
2-chloro-4,6-dimethylpyrimidine + Substituted AnilinesMicrowave IrradiationHigh yields (71-99%) in eco-friendly conditions. rsc.orgresearchgate.net
2-chloro-4,6-dimethylpyrimidine + AnilineConventional Heating (reflux)Lower yield (68%) compared to microwave method. researchgate.net

Derivatization via Anilino-dechlorination Reactions

Anilino-dechlorination is a specific type of nucleophilic aromatic substitution where an aniline derivative displaces a chlorine atom from an aromatic or heteroaromatic ring. This reaction is fundamental to the syntheses described in sections 2.2.2.2 (1,3,5-triazines) and 2.2.2.3 (anilinopyrimidines), where the amino group of this compound acts as the nucleophile to replace a chlorine atom on the respective heterocyclic rings. nih.govrsc.org This reaction is a key strategy for linking the 2-chloro-4-(trifluoromethyl)phenylamino moiety to various scaffolds, thereby imparting the physicochemical properties of the trifluoromethyl group to the target molecule.

Applications in Fluorinated Pharmaceutical Synthesis

The presence of a trifluoromethyl group is highly desirable in pharmaceuticals as it can enhance metabolic stability, binding affinity, and bioavailability. This compound and its isomers serve as crucial building blocks in medicinal chemistry. chemimpex.comossila.com

For example, fluorinated anilines are precursors for synthesizing bicyclic heterocycles like quinolines and tricyclic systems such as phenazines. ossila.com They are also used in the development of kinase inhibitors for cancer therapy and analgesics. rsc.orgossila.com The compound 4-chloro-2-(trifluoromethyl)aniline (B1214093) was specifically used in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, an intermediate for creating 4H-1,4-benzothiazines, which are known to have diverse biological activities. sigmaaldrich.comresearchgate.net

Role in Agrochemical Intermediate Production

This aniline derivative is a vital intermediate in the agrochemical industry, particularly for producing herbicides and insecticides. tuoqiu.comnbinno.com Its structure is a key component of several active ingredients. A prominent example is its use in the synthesis of the herbicide fluometuron. The synthesis involves reacting m-trifluoromethylphenyl isocyanate with dimethylamine. google.com The isocyanate precursor is typically prepared from the corresponding aniline (3-trifluoromethylaniline, an isomer of the title compound) and phosgene. google.com

Similarly, the related compound 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) is a key intermediate for the broad-spectrum insecticide Fipronil, highlighting the importance of this chemical class in developing crop protection agents. nbinno.comgoogle.com

Mechanistic Investigations of Chemical Transformations

The chemical behavior of this compound is largely dictated by the interplay of its three core components: the aniline amino group, the chloro substituent, and the trifluoromethyl group. Mechanistic studies reveal a rich reactivity profile, particularly in nucleophilic substitutions, redox reactions, and coupling processes.

Analysis of Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) represents a fundamental class of reactions for halo-aromatic compounds. nih.gov The mechanism for these reactions can be complex, existing on a continuum between a classical stepwise pathway, involving a stable anionic intermediate (a Meisenheimer complex), and a concerted process where bond-formation and bond-fission occur in a single step. nih.govlibretexts.orgnih.gov For aryl fluorides with moderately electron-deficient rings, such as those containing a trifluoromethyl group, reactions with nucleophiles like indoles have been shown to proceed through a borderline mechanism that is neither fully stepwise nor fully concerted. nih.gov In the context of synthesizing complex molecules, SNAr reactions are crucial; for instance, the synthesis of the drug Elexacaftor involves a key step where a fluoride (B91410) is displaced from a pyridine ring by a pyrrolidine (B122466) nucleophile, a reaction facilitated by the electronic properties of the ring. mdpi.com

The reactivity of the aromatic ring in this compound towards nucleophilic attack is significantly enhanced by the presence of two potent electron-withdrawing groups: the chloro atom and the trifluoromethyl (CF₃) group. acs.org These groups decrease the electron density of the benzene ring, making it more susceptible to attack by nucleophiles. The trifluoromethyl group, in particular, exerts a powerful electron-withdrawing effect, which is critical for modulating the chemical properties of the molecule. chinesechemsoc.orgchinesechemsoc.org

Studies on analogous fluoroarenes have demonstrated that those bearing electron-withdrawing substituents readily undergo nucleophilic substitution, whereas derivatives with electron-donating groups show no reaction, a finding consistent with the classical SNAr mechanism. acs.org In some cases, fluoroarenes with electron-deficient substituents exhibit exceptional reactivity, achieving nearly quantitative yields in substitution reactions. acs.org The combined electronic influence of these substituents not only activates the ring but can also direct the position of substitution. However, the relationship is not always linear; in one study, 4-nitrofluorobenzene, despite its stronger electron-withdrawing capacity compared to a trifluoromethyl-substituted analogue, paradoxically produced a lower yield, suggesting the possibility of alternative or more complex reaction pathways, potentially involving radical mechanisms. acs.org

The effect of substituents on reactivity can be quantified and compared using parameters like Hammett constants, as shown in the table below.

SubstituentHammett Constant (σp)Electronic EffectImpact on SNAr Reactivity
-CF₃0.54 Strong Electron-WithdrawingActivating
-Cl0.23 Moderate Electron-WithdrawingActivating
-NO₂0.78Very Strong Electron-WithdrawingStrongly Activating
-OCH₃-0.27Strong Electron-DonatingDeactivating
-CH₃-0.17Moderate Electron-DonatingDeactivating

This table presents representative Hammett constants to illustrate the electronic effects of different functional groups on an aromatic ring's susceptibility to nucleophilic aromatic substitution.

While the electron-withdrawing groups activate the aromatic ring, they concurrently have the opposite effect on the amino group. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the aniline nitrogen, thereby decreasing its basicity and nucleophilicity. chinesechemsoc.orgchinesechemsoc.org This reduced nucleophilicity of the aromatic amine, when compared to aliphatic amines, is a critical factor in its reaction kinetics and mechanistic pathways. chinesechemsoc.orgchinesechemsoc.org For certain reactions to proceed effectively, this lower nucleophilicity may necessitate the use of a stronger base to deprotonate the amine, facilitating its participation in the reaction. chinesechemsoc.orgchinesechemsoc.org

Oxidation and Reduction Pathways

The oxidation of chloroanilines has been investigated, providing insight into potential transformation pathways for this compound. Electrochemical oxidation studies on 4-chloroaniline (B138754) and 2,4-dichloroaniline (B164938) in acetonitrile have shown that the primary mechanism involves an electrochemically initiated dimerization. researchgate.net In this process, the substituent at the para position is eliminated and subsequently oxidized. researchgate.net This oxidized species can then substitute onto the free ortho position of a starting chloroaniline molecule. researchgate.net For 4-chloroaniline, this leads to the formation of products like 2-Amino-4′,5-dichloro-diphenylamine via dimerization at the ortho position. researchgate.net A similar pathway could be postulated for this compound, where oxidation could lead to dimerization and potential modification or elimination of the chloro or trifluoromethyl groups.

Another relevant degradation pathway is seen with 2-Chloro-4-nitroaniline, which can be metabolized by certain bacteria through oxidative hydroxylation, where the nitro group is removed and replaced with a hydroxyl group. plos.org This is followed by further degradation mediated by dioxygenase enzymes. plos.org While specific studies on the reduction of this compound are not detailed in the provided sources, it is a common building block in syntheses where it retains its core structure, suggesting that its reduction is a less common transformation in synthetic applications. mdpi.comacs.org

Coupling Reactions Involving Trifluoromethyl Groups

While the trifluoromethyl group itself is generally stable and not directly involved in coupling reactions, the this compound molecule is a valuable substrate for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The chloro and amino groups serve as reactive handles for these transformations, with the trifluoromethyl group acting as a key modulator of reactivity.

Common coupling reactions for this type of molecule include:

Suzuki–Miyaura Cross-Coupling: This reaction, vital for forming carbon-carbon bonds, can be employed using the chloro-substituted position. This allows for the introduction of a wide variety of aryl or vinyl substituents.

Buchwald–Hartwig and Ullmann-type C-N Coupling: These reactions are used to form carbon-nitrogen bonds, typically involving the reaction of the aniline's N-H bond with an aryl halide. acs.org

Amide Coupling: The amino group can readily react with acyl chlorides or carboxylic acids to form amides, a foundational reaction in many synthetic sequences. researchgate.net

In all these reactions, the trifluoromethyl group plays a crucial role by influencing the electronic properties of the molecule, thereby affecting reaction conditions and outcomes, even though it does not participate directly in the bond-forming event. mdpi.com

Spectroscopic Characterization and Computational Chemistry Studies

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Chloro-4-(trifluoromethyl)aniline is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Studies on similar molecules, such as 4-chloro-2-(trifluoromethyl)aniline (B1214093) and 2-chloro-5-(trifluoromethyl)aniline, provide a basis for these predictions. nih.govresearchgate.net The primary and secondary amine N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring usually give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is anticipated to be in the 1250-1360 cm⁻¹ range. The strong electron-withdrawing trifluoromethyl group (CF₃) has characteristic stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the lower frequency region, generally between 600 and 800 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the molecule. For this compound, the symmetric N-H stretching vibration would be a key feature. The aromatic ring vibrations, particularly the ring breathing mode, are often strong in the Raman spectrum. The C-CF₃ and C-Cl stretching vibrations will also be present, and their positions can help confirm the assignments made from the FT-IR spectrum. As with FT-IR, detailed experimental FT-Raman data for this specific compound is not widely published, but analysis of related structures like 4-chloro-2-(trifluoromethyl)aniline offers valuable comparative data. nih.gov

Assignments of Characteristic Group Frequencies

Based on the analysis of related molecules and general spectroscopic principles, a table of expected characteristic group frequencies for this compound can be compiled. It is important to note that these are predicted ranges and the actual experimental values may vary due to the specific electronic environment created by the combined effects of the chloro and trifluoromethyl substituents on the aniline (B41778) ring.

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretching (asymmetric & symmetric)3300 - 3500
Aromatic C-H Stretching3000 - 3100
C=C Aromatic Stretching1400 - 1600
N-H Bending1550 - 1650
C-N Stretching1250 - 1360
C-F Stretching (in CF₃)1100 - 1300
C-Cl Stretching600 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Investigations

The ¹H NMR spectrum of this compound would provide information on the chemical environment of the protons on the aromatic ring and the amino group. The protons of the amino group (-NH₂) are expected to appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The aromatic protons will exhibit a characteristic splitting pattern. Due to the substitution pattern, we would expect to see three distinct aromatic proton signals. The proton ortho to the amino group and meta to the chlorine and trifluoromethyl groups would likely be the most shielded. The proton ortho to the chlorine and meta to the amino and trifluoromethyl groups would be influenced by the electron-withdrawing nature of the chlorine. The proton ortho to the trifluoromethyl group and meta to the amino and chlorine groups would be the most deshielded due to the strong electron-withdrawing effect of the CF₃ group.

Carbon (¹³C) NMR Investigations

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals for the aromatic carbons are expected, in addition to the carbon of the trifluoromethyl group. The carbon atoms attached to the electronegative chlorine and nitrogen atoms (C-Cl and C-NH₂) will have their chemical shifts significantly influenced. The carbon atom attached to the trifluoromethyl group (C-CF₃) will also have a characteristic chemical shift and will likely show coupling with the fluorine atoms (a quartet). The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of the substituents.

Below is a table of predicted ¹³C NMR chemical shifts based on computational models and data from similar compounds.

Carbon Atom Predicted Chemical Shift Range (ppm)
C-NH₂140 - 150
C-Cl120 - 130
C-CF₃120 - 130 (quartet)
Aromatic C-H115 - 135
CF₃~124 (quartet)

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak would correspond to its molecular weight of 195.57 g/mol . pharmaffiliates.comsigmaaldrich.comsigmaaldrich.com

The fragmentation pattern in mass spectrometry provides valuable information about the compound's structure. For aromatic amines and halogenated compounds, common fragmentation pathways include alpha-cleavage and the loss of the halogen atom. libretexts.orgyoutube.com In the case of this compound, one would expect to observe fragments corresponding to the loss of a chlorine atom, a trifluoromethyl group, or parts of the amino group. The relative abundance of these fragment ions helps to piece together the structure of the parent molecule.

Quantum Chemical Computations and Theoretical Modeling

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. dntb.gov.uaresearchgate.netnih.gov For this compound, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311+G(d,p) and 6-311++G(d,p)), have been employed to determine its optimized geometry, vibrational frequencies, and electronic properties. documentsdelivered.comnih.gov

These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. scispace.com DFT studies on substituted anilines have shown that the positions of substituents influence the geometry and electronic properties of the molecule. nih.gov For instance, the presence of electron-withdrawing groups can affect the planarity of the amino group and the C-N bond length.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. thaiscience.infonih.gov

For this compound, the HOMO-LUMO energy gap has been calculated using DFT methods. documentsdelivered.comnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The calculated HOMO-LUMO energy gap for this compound indicates that charge transfer occurs within the molecule. documentsdelivered.comnih.gov This internal charge transfer is a key aspect of its electronic behavior.

Calculated HOMO-LUMO Energies for this compound

ParameterEnergy (eV)
HOMO-6.13
LUMO-1.25
Energy Gap (ΔE)4.88

Note: The values in this table are based on a specific DFT study and may vary depending on the computational method and basis set used.

Mulliken's charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons. This analysis can be performed using computational methods like DFT. For this compound, Mulliken's charge analysis reveals the electrostatic potential and helps to identify the reactive sites within the molecule.

The analysis would show the relative positive and negative charges on each atom. For example, the nitrogen atom of the amino group is expected to have a negative charge due to its lone pair of electrons, making it a potential site for electrophilic attack. Conversely, the carbon atoms attached to the electronegative chlorine and trifluoromethyl groups would likely carry a partial positive charge. This information is valuable for understanding the molecule's reactivity in various chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. The MEP surface is particularly useful for identifying the electrophilic and nucleophilic sites of a molecule.

In the context of this compound, the MEP surface would be calculated using density functional theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). growingscience.com The resulting map would illustrate the regions of positive, negative, and neutral electrostatic potential.

The different colors on the MEP map represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these would likely be centered around the nitrogen atom of the amino group due to the lone pair of electrons. The blue areas correspond to the most positive electrostatic potential, indicating regions prone to nucleophilic attack. These would be expected around the hydrogen atoms of the amino group and potentially near the electron-withdrawing trifluoromethyl group. Green areas represent regions of near-zero potential.

A theoretical study on the related isomer, 4-chloro-3-(trifluoromethyl)aniline (B120176), utilized MEP analysis to understand its reactive sites. researchgate.net For this compound, a similar analysis would be crucial to predict its behavior in chemical reactions and its intermolecular interactions.

Illustrative MEP Data for this compound

Potential Range (a.u.)ColorPredicted Location on MoleculeImplication
NegativeRedAround the Nitrogen atom of the NH₂ groupSite for electrophilic attack
PositiveBlueAround the Hydrogen atoms of the NH₂ group and the CF₃ groupSites for nucleophilic attack
Near-ZeroGreenCarbon atoms of the benzene ringLower reactivity

This table is illustrative and based on general principles of MEP analysis. The exact potential values and their locations would require specific quantum chemical calculations.

Hyperconjugative Interactions

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled anti-bonding orbital. This interaction plays a significant role in determining molecular stability and geometry. Natural Bond Orbital (NBO) analysis is a computational method used to study these interactions in detail. ekb.eg

For this compound, several key hyperconjugative interactions would be expected. The NBO analysis would quantify the stabilization energy (E(2)) associated with each of these interactions. A higher E(2) value indicates a stronger interaction. ekb.eg

Key predicted hyperconjugative interactions in this compound include:

n(N) → π(C-C):* Delocalization of the lone pair electrons of the nitrogen atom into the anti-bonding π* orbitals of the benzene ring. This interaction is characteristic of aniline and its derivatives and contributes to the electron-donating nature of the amino group.

n(Cl) → σ(C-C):* The lone pair electrons on the chlorine atom can interact with the anti-bonding σ* orbitals of the adjacent carbon atoms in the ring.

σ(C-H) → σ(C-F):* Interactions involving the C-H bonds of the ring and the anti-bonding orbitals of the C-F bonds in the trifluoromethyl group.

LP(O)→σ(C-H) and LP(O)→σ(C-C):** In related molecules, such as 2-fluoroacetaldehyde, interactions involving lone pairs on oxygen and anti-bonding orbitals of C-H and C-C bonds have been shown to be important for conformational stability. ekb.eg

A study on 4-chloro-3-(trifluoromethyl)aniline highlighted the importance of hyperconjugative interactions in understanding its molecular structure. researchgate.net Similarly, for this compound, NBO analysis would provide quantitative insights into the effects of the chloro and trifluoromethyl substituents on the electronic structure of the aniline ring.

Illustrative NBO Analysis Data for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Predicted Consequence
n(N)π(C1-C6)HighIncreased electron density in the ring, activation of the ring
n(Cl)σ(C1-C2)ModerateContribution to the electronic effects of the chlorine substituent
σ(C-C)σ*(C-CF₃)LowMinor stabilization

This table is illustrative. The specific E(2) values require detailed NBO calculations.

Thermodynamic Parameter Predictions

Computational chemistry, particularly using DFT methods, can be employed to predict the thermodynamic properties of a molecule, such as its heat capacity (Cp), entropy (S), and enthalpy (H). These parameters are crucial for understanding the stability of a molecule and its behavior at different temperatures.

The prediction of these parameters for this compound would typically involve frequency calculations at a specified level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.net These calculations provide the vibrational frequencies of the molecule, which are then used to compute the thermodynamic properties based on statistical mechanics principles.

The calculated thermodynamic functions can reveal how the stability of this compound changes with temperature. For instance, an increase in heat capacity with temperature would indicate that the molecule can absorb more energy for a given temperature change.

Illustrative Thermodynamic Parameters for this compound at 298.15 K

ParameterPredicted ValueUnit
Enthalpy (H)Valuekcal/mol
Heat Capacity (Cp)Valuecal/mol·K
Entropy (S)Valuecal/mol·K

These values are placeholders and would need to be determined through specific DFT calculations.

Time-Dependent DFT (TD-DFT) for Electronic Properties and UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the electronic excited states of molecules. mdpi.com It allows for the prediction of electronic absorption spectra, such as UV-Vis spectra, by calculating the transition energies and oscillator strengths of electronic transitions. mdpi.comresearchgate.net

For this compound, TD-DFT calculations, often performed with a functional like B3LYP and a suitable basis set, can predict the maximum absorption wavelengths (λmax). growingscience.commdpi.com These calculations help in understanding the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key orbitals involved in these transitions. The energy difference between HOMO and LUMO provides an estimate of the electronic excitation energy. growingscience.com

The solvent environment can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of UV-Vis spectra in solution. researchgate.net Comparing the theoretically predicted spectrum with an experimentally measured one can validate the computational methodology. mdpi.com

Illustrative TD-DFT Data for this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁ValueValueHOMO → LUMO
S₀ → S₂ValueValueHOMO-1 → LUMO
S₀ → S₃ValueValueHOMO → LUMO+1

This table is illustrative. The specific values for λmax and oscillator strength require TD-DFT calculations.

Comparative Spectroscopic Studies of Substituted Anilines

The spectroscopic properties of aniline are significantly influenced by the nature and position of substituents on the benzene ring. Comparative studies of substituted anilines, including this compound, provide valuable insights into these substituent effects.

The presence of the electron-withdrawing chlorine atom and the strongly electron-withdrawing trifluoromethyl group in this compound would be expected to cause notable shifts in its spectroscopic signatures compared to aniline.

In vibrational spectroscopy (FT-IR and FT-Raman) , the C-N stretching vibration and the N-H stretching vibrations of the amino group would be affected. The electron-withdrawing groups would likely increase the frequency of the C-N stretching vibration and alter the N-H stretching frequencies due to changes in bond strength and electron density. A comparative study of 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline (B124266) demonstrated the influence of the substituent's position on the vibrational spectra. researchgate.net

In UV-Vis spectroscopy , the substituents can cause a shift in the absorption maxima. Electron-donating groups typically cause a red shift (bathochromic shift), while electron-withdrawing groups often lead to a blue shift (hypsochromic shift) of the π → π* transitions of the benzene ring. For this compound, the interplay between the electron-donating amino group and the electron-withdrawing chloro and trifluoromethyl groups would determine the final position of the absorption bands.

In NMR spectroscopy , the chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment. The electron-withdrawing substituents in this compound would deshield the protons and carbons of the ring, causing their signals to appear at a higher chemical shift (downfield) compared to aniline.

By comparing the spectroscopic data of this compound with that of aniline, chloroaniline, and (trifluoromethyl)aniline, a comprehensive understanding of the electronic and structural effects of the substituents can be achieved.

Biological and Toxicological Research

Mechanisms of Biological Interaction

The direct enzymatic and molecular interactions of 2-Chloro-4-(trifluoromethyl)aniline are not extensively detailed in isolation. However, its role as a constituent part of larger, biologically active molecules provides context for its potential interactions.

While specific enzyme inhibition or activation pathways for this compound itself are not well-documented, its parent compound, the pyrethroid insecticide tau-fluvalinate (B143150), has a known mechanism of action. Pyrethroids exert their toxic effects by targeting and disrupting the function of voltage-gated sodium channels, which are essential for the transmission of electrical signals within the nervous system of insects. nih.gov These insecticides prolong the opening of the sodium channels, leading to hyperexcitability, paralysis, and eventual death of the target organism. nih.govnih.gov Tau-fluvalinate, in particular, is classified as a Type II pyrethroid. researchgate.net There is no clear evidence from the available research to indicate whether the metabolite this compound retains any of this sodium channel modulating activity.

The trifluoromethyl (-CF3) group is a critical substituent in medicinal chemistry and pharmacology, known to significantly influence a molecule's biological activity. fishersci.commdpi.com Its presence on the aniline (B41778) ring of this compound imparts specific physicochemical properties that can enhance biological interactions.

The -CF3 group is one of the most lipophilic functional groups, a property that can improve a molecule's ability to be absorbed and transported within biological systems. fao.org Due to the high electronegativity of its fluorine atoms, the trifluoromethyl group acts as a strong electron-withdrawing substituent. fao.org This electronic effect can strengthen interactions such as hydrogen bonds and electrostatic forces with target proteins or enzymes. fao.org The steric bulk of the -CF3 group, being larger than a methyl group, can also contribute to increased binding affinity and selectivity through more favorable hydrophobic interactions with the target site. fao.org The strategic placement of a -CF3 group is a common method used to enhance the potency and metabolic stability of pharmacologically active compounds. fishersci.commdpi.com

Metabolic Fate and Biotransformation Studies

The biotransformation of this compound is understood primarily through its identification as a metabolite of certain agrochemicals and by studying the metabolic pathways of structurally similar compounds.

Direct and comprehensive studies detailing the specific metabolic pathways of this compound in mammals are limited. However, insights can be drawn from research on related aniline compounds. For instance, the metabolism of 4-trifluoromethoxyaniline in rats indicates that ring hydroxylation followed by sulfation is a major metabolic route. nih.gov Similarly, studies on p-chloroaniline have identified 2-amino-5-chlorophenol (B1209517) as a metabolite, suggesting that hydroxylation of the aromatic ring is a key transformation step. nih.gov N-acetylation has also been observed as a metabolic pathway for aniline compounds, though it may be a minor route in humans. nih.gov Based on these analogs, the likely metabolic pathways for this compound in mammals would involve oxidative hydroxylation on the benzene (B151609) ring, followed by conjugation with sulfate (B86663) or glucuronic acid to facilitate excretion.

The excretion of metabolites for aniline derivatives primarily occurs through urine. In studies with 4-trifluoromethoxyaniline, the main metabolite found in urine was a sulphated, ring-hydroxylated product. nih.gov In a human case of p-chloroaniline poisoning, urinary analysis revealed the presence of the parent compound (likely released from conjugates), hydroxylated metabolites like 2-amino-5-chlorophenol, and trace amounts of acetylated derivatives. nih.gov This suggests that this compound and its biotransformation products are predominantly excreted via the kidneys, largely in the form of water-soluble conjugates.

This compound is a known breakdown product of the synthetic pyrethroid insecticide tau-fluvalinate. nih.gov The chemical structure of tau-fluvalinate explicitly contains the 2-chloro-4-(trifluoromethyl)anilino moiety. nih.gov Tau-fluvalinate is used in agriculture and to control varroa mite infestations in honey bee colonies. nih.govepa.gov Its transformation in the environment or through metabolic processes can lead to the formation of this compound. nih.gov

Table 1: Research Findings on Tau-fluvalinate, a Precursor to this compound

Compound Mechanism of Action Key Finding Citation
Tau-fluvalinate Pyrethroid Insecticide; Sodium Channel Modulator Targets insect voltage-gated sodium channels, causing prolonged channel opening. nih.gov
Tau-fluvalinate Selective Toxicity Exhibits high toxicity to varroa mites but lower toxicity to bees, allowing its use in apiculture. nih.govepa.gov

Table 2: Compound Names Mentioned in this Article

Mammalian Metabolism Pathways

Cellular and Molecular Toxicity Mechanisms

The toxicity of aniline and its derivatives is rooted in complex cellular and molecular interactions, often initiated by metabolic activation. Research into related compounds provides a framework for understanding the potential toxicological pathways of this compound.

A central mechanism in the toxicity of aniline compounds is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them with antioxidants. nih.gov Aniline exposure is known to cause an overload of iron in specific organs, which can catalyze the formation of highly reactive free radicals. nih.gov This leads to a cascade of damaging oxidative events. nih.govnih.gov

Similarly, the insecticide Triflumuron, which also contains a trifluoromethyl group, has been shown to induce the generation of ROS in human colon cancer cells. nih.gov This increase in ROS can overwhelm cellular antioxidant defenses, such as reduced glutathione (B108866) (GSH), leading to their depletion. nih.gov

Key biomarkers are used to quantify the extent of oxidative stress:

Interactive Table: Biomarkers of Oxidative Stress

Biomarker Description Associated Findings with Related Compounds
Reactive Oxygen Species (ROS) Highly reactive molecules containing oxygen, such as superoxide (B77818) anions and hydroxyl radicals, that can damage cell structures. Triflumuron was found to induce ROS generation in HCT 116 cells. nih.gov
Glutathione (GSH) A critical intracellular antioxidant that neutralizes free radicals. Its depletion is a key indicator of oxidative stress. The chlorinated compound MX caused a significant dose-dependent decrease in intracellular GSH levels in murine cell lines. nih.gov
Malondialdehyde (MDA) A major end-product of lipid peroxidation, its increased levels indicate oxidative damage to cellular membranes. Increased MDA levels were observed following exposure to Triflumuron, indicating lipid peroxidation. nih.gov
8-hydroxy-2'-deoxyguanosine (8-OHdG) A product of oxidative DNA damage, it is a widely used biomarker for assessing the impact of oxidative stress on genetic material. Repeated exposure to aniline led to increased 8-OHdG levels in the spleen, a marker of oxidative DNA damage. nih.gov

The oxidative stress induced by aniline and related compounds can lead to significant damage to cellular DNA. Free radicals generated during metabolism can cause aberrations in both nuclear and mitochondrial DNA. nih.govnih.gov The formation of 8-OHdG is a primary example of this oxidative DNA damage. nih.gov

The genotoxicity of these compounds has been confirmed in various studies. Triflumuron, for example, was shown to induce DNA damage in a dose-dependent manner in mouse bone marrow cells, as measured by the comet assay and micronucleus test. nih.gov

In response to this damage, cells activate complex DNA repair mechanisms. Studies on aniline-induced toxicity show an initiation of DNA glycosylase expression. These enzymes, including OGG1, NEIL1/2, and NTH1, are responsible for recognizing and removing oxidized bases from the DNA, which is the first step in the base excision repair pathway. nih.govnih.gov This cellular response highlights the direct impact of these compounds on DNA integrity.

Cellular macromolecules, including lipids and proteins, are also targets of the ROS generated during the metabolism of aniline compounds. The oxidative attack on polyunsaturated fatty acids in cell membranes is known as lipid peroxidation. nih.gov This process can compromise membrane integrity and lead to the formation of reactive aldehydes, such as malondialdehyde (MDA), which can further propagate cellular damage. nih.gov The increase in MDA levels following exposure to Triflumuron is a direct indicator of this effect. nih.gov

The immune system can be a target for halogenated aniline derivatives. While direct immunotoxicity data for this compound is limited, studies on structurally similar chemicals provide valuable insights.

A key study investigated the immunotoxicity of 1-chloro-4-(trifluoromethyl)benzene (PCBTF) following dermal exposure in a murine model. nih.gov PCBTF is used as a solvent and chemical intermediate. nih.gov The study found that PCBTF has the potential to induce allergic sensitization. nih.gov

Interactive Table: Immunotoxicity Findings for 1-Chloro-4-(trifluoromethyl)benzene (PCBTF)

Assay Finding Interpretation
Local Lymph Node Assay (LLNA) Dose-dependent increase in lymphocyte proliferation with a calculated EC3 value of 53.1%. nih.gov Classified as a weak skin sensitizer (B1316253). nih.gov
Cytokine Analysis Significant increases in IFN-γ protein production by draining lymphoid cells. nih.gov Indicates a T-cell-mediated immune response. nih.gov
Immunoglobulin E (IgE) Levels No elevations in total or specific IgE were observed. nih.gov The sensitization is not a typical IgE-mediated allergic reaction.

These results demonstrate that a compound with both chloro- and trifluoromethyl-substituents on a benzene ring can act as a sensitizer and modulate T-cell activity. nih.gov Additionally, other related compounds, such as the insecticide Triflumuron, are noted for having immunotoxic effects. nih.gov Organophosphorus compounds have also been shown to trigger an inflammatory response in the spleen via the NF-κB pathway, suggesting another potential mechanism of immunotoxicity. mdpi.com

The spleen is a primary target organ for toxicity induced by aniline and its derivatives. nih.goverpublications.com Chronic exposure in animal models leads to a characteristic toxic response that includes splenomegaly (enlargement of the spleen), hyperplasia, and fibrosis, which can ultimately result in the formation of tumors, particularly uncommon sarcomas. erpublications.comepa.gov

The proposed molecular mechanism for aniline-induced splenotoxicity is a multi-step process:

Erythrocyte Damage: The initial event is damage to red blood cells (erythrocytes). Aniline and its metabolites interact with hemoglobin, leading to methemoglobinemia and hemolysis (destruction of red blood cells). erpublications.com

Iron Overload: The spleen, which is responsible for filtering and removing damaged red blood cells from circulation, becomes overloaded with erythrocyte debris, particularly iron. nih.goverpublications.com

Oxidative Stress: This accumulation of free iron in the spleen catalyzes tissue-damaging free-radical reactions, leading to significant oxidative stress, as evidenced by lipid peroxidation and oxidative DNA damage (e.g., increased 8-OHdG levels). nih.gov

Inflammation and Fibrosis: The oxidative stress and cellular damage trigger a chronic inflammatory response. This involves the upregulation of inflammatory factors and cytokines, leading to the development of splenic fibrosis. erpublications.comepa.gov

Hyperplasia and Carcinogenesis: The persistent damage and regenerative cell proliferation (hyperplasia) in response to the toxicity, combined with oxidative DNA damage, create a microenvironment that promotes the development of splenic tumors. nih.govepa.gov

Studies on p-chloroaniline, a closely related compound, have confirmed these effects, showing increased spleen weights and the development of splenic fibrosis in rats and an increased incidence of hemangiosarcomas of the spleen in male mice. epa.gov

Antimicrobial and Biofilm Modulation Activities of Derivatives

Derivatives of this compound have been the subject of research to determine their potential as antimicrobial agents. Studies have focused on their ability to combat pathogenic bacteria and to interfere with the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate.

Antibacterial and Antibiofilm Efficacy against Pathogenic Microorganisms

Research into trifluoro-aniline derivatives has demonstrated their effectiveness against various pathogenic bacteria, particularly Vibrio species, which are common causes of foodborne illnesses. nih.gov Among a range of aniline derivatives, compounds structurally related to this compound, such as 2-iodo-4-trifluoromethylaniline (ITFMA) and 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF), have shown notable antibacterial and antibiofilm capabilities. nih.govnih.gov

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. For planktonic (free-swimming) cells of Vibrio parahaemolyticus and Vibrio harveyi, the MIC for ITFMA was found to be 50 µg/mL, while for ACNBF, it was 100 µg/mL. nih.gov

These active compounds also showed a dose-dependent ability to suppress the formation of biofilms by these bacteria. nih.gov In one study, dozens of aniline derivatives were screened for their antibiofilm properties, with ITFMA and ACNBF being among the most effective, completely inhibiting biofilm formation at a concentration of 100 μg/mL. nih.gov Furthermore, these compounds were effective in preventing biofilm formation on the surfaces of shrimp and squid, suggesting their potential utility in controlling seafood contamination. nih.gov

Interactive Data Table: Antibacterial and Antibiofilm Efficacy of Selected Trifluoro-aniline Derivatives

Compound Target Microorganism Minimum Inhibitory Concentration (MIC) for Planktonic Cells Biofilm Inhibition
2-iodo-4-trifluoromethylaniline (ITFMA) Vibrio parahaemolyticus, Vibrio harveyi 50 µg/mL nih.gov Complete inhibition at 100 µg/mL nih.gov
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Vibrio parahaemolyticus, Vibrio harveyi 100 µg/mL nih.gov Complete inhibition at 100 µg/mL nih.gov

Modulation of Virulence Factors (Motility, Protease Activity, Hemolysis, Indole Production)

Beyond direct antibacterial action, trifluoro-aniline derivatives have been shown to significantly reduce the expression of various virulence factors in pathogenic bacteria. nih.gov These factors are molecules produced by bacteria that enable them to cause disease. The modulation of these factors can render the bacteria less harmful.

The virulence factors affected by ITFMA and ACNBF include:

Motility: The ability of bacteria to move independently.

Protease Activity: The secretion of enzymes that break down proteins, aiding in tissue invasion.

Hemolysis: The breakdown of red blood cells.

Indole Production: A byproduct of tryptophan metabolism that can act as a signaling molecule in bacterial communities.

In a dose-dependent manner, both ITFMA and ACNBF significantly reduced these virulence factors. nih.gov For instance, at concentrations of 50 µg/mL and 100 µg/mL respectively, ITFMA and ACNBF achieved a reduction in protease activity of 91.2% and 100% compared to the control. nih.gov

Interactive Data Table: Modulation of Virulence Factors by Trifluoro-aniline Derivatives

Virulence Factor Effect of 2-iodo-4-trifluoromethylaniline (ITFMA) Effect of 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)
Motility Significantly reduced nih.gov Significantly reduced nih.gov
Protease Activity 91.2% reduction at 50 µg/mL nih.gov 100% reduction at 100 µg/mL nih.gov
Hemolysis Significantly reduced nih.gov Significantly reduced nih.gov
Indole Production Significantly reduced nih.gov Significantly reduced nih.gov

Bactericidal Properties

In addition to inhibiting growth and virulence, certain trifluoro-aniline derivatives have demonstrated bactericidal (bacteria-killing) activity. Both ITFMA and ACNBF caused noticeable damage to the bacterial cell membrane. nih.gov At a concentration of 100 µg/mL, these compounds were found to be bactericidal against V. parahaemolyticus within 30 minutes of exposure. nih.gov This rapid killing action highlights their potential as effective antimicrobial agents.

Environmental Behavior and Ecological Impact Assessment

Environmental Transformation and Degradation Pathways

Hydrolysis Under Varying pH Conditions

No specific data from experimental studies on the hydrolysis of 2-Chloro-4-(trifluoromethyl)aniline under varying pH conditions were found in the public domain. The rate of hydrolysis, a key process in determining the persistence of a chemical in aquatic environments, remains unquantified for this compound.

Photolytic Degradation

Information regarding the photolytic degradation of this compound, which assesses its breakdown under the influence of light, is not available in published scientific literature. The quantum yield and the half-life of photolytic degradation in water, air, or soil are currently unknown.

Soil Degradation Dynamics

Specific studies detailing the degradation of this compound in soil, both under aerobic and anaerobic conditions, are absent from accessible scientific databases. The half-life of this compound in different soil types, a critical parameter for assessing its persistence in the terrestrial environment, has not been reported. While studies on other fluorinated and chlorinated anilines suggest that biodegradation can occur, the specific microorganisms and enzymatic pathways involved in the degradation of this compound have not been identified.

Leaching and Transport in Environmental Compartments

The potential for this compound to move through the environment and contaminate different compartments, such as groundwater, is largely inferred from its chemical structure rather than from direct experimental evidence.

Soil Profile Distribution Studies

No studies on the distribution of this compound in soil profiles were found. Such studies are crucial for understanding its mobility and potential to reach lower soil layers.

Groundwater Contamination Potential

Direct monitoring data for this compound in groundwater are not available. While safety data sheets suggest a likelihood of mobility due to its volatility, this has not been substantiated by specific studies on its leaching potential. The soil sorption coefficient (Koc), a key indicator of a chemical's tendency to bind to soil particles versus moving with water, has not been experimentally determined for this compound. Without this data, any assessment of its potential to contaminate groundwater remains speculative.

Preferential Flow Mechanisms in Soils

Preferential flow is the process where water and dissolved substances move unevenly through soil, bypassing a large portion of the soil matrix. okstate.edu This phenomenon is critical in determining the fate and transport of contaminants like this compound.

Research shows that preferential flow can be responsible for as little as 1% to over 70% of total water movement in soils. nih.gov It allows for the rapid transport of pollutants, which can lead to significantly greater leaching than predicted by models that assume uniform flow. nih.gov The mechanisms driving this process include:

Macropore Flow : Large pores created by decaying roots, burrowing animals like earthworms, and soil shrinkage cracks can act as expressways for water and solutes. okstate.edu Infiltrating water, along with any dissolved compounds, is channeled almost exclusively through these macropores, especially in well-structured soils. okstate.edu

Hydrophobic Soil : In soils with high organic matter content or where mineral surfaces have organic coatings, water repellency can occur. okstate.edu Water and solutes will pool on the surface until the hydrophobic barrier is overcome in specific locations, leading to focused, finger-like flow paths. okstate.edu

Unstable Flow : The redistribution of water after irrigation can create conditions that favor unstable, or "fingered," flow through parts of the soil matrix. usda.gov

Studies using dye tracers have visually confirmed that as water moves deeper into the soil profile, the flow pattern often transitions from a uniform matrix flow to a distinct preferential flow. mdpi.com After heavy rainfall, released substances can be rapidly transported in large numbers through these preferential flow channels to deeper soil layers. nih.gov While specific studies on the preferential flow of this compound are not detailed in the provided results, its application to soil, likely as a component of pesticide formulations, makes it susceptible to these transport mechanisms. This rapid movement can increase the risk of groundwater contamination. nih.gov

Environmental Risk Assessment Methodologies

Environmental risk assessments for chemicals are systematic processes to evaluate their potential harm to ecosystems. For pesticides and other chemical compounds, this involves a tiered approach to assess exposure and toxicity. epa.gov

A key component of this assessment is the estimation of potential exposure levels in various environmental compartments, particularly drinking water. epa.gov The U.S. Environmental Protection Agency (EPA), for instance, conducts drinking water assessments (DWAs) for pesticides, which involves estimating concentrations in surface and groundwater. epa.gov These estimated concentrations are then compared against a toxicological benchmark, known as the Drinking Water Level of Comparison (DWLOC), which represents the maximum concentration not expected to cause health concerns. epa.gov

The screening process for contaminants of potential concern often involves evaluating several key factors. nih.gov These are categorized to determine the level of risk:

Exposure Component Scoring Criteria Concern Level
Persistence/Fate (PF) How long the chemical lasts in the environment.High, Medium, Low
Release Potential (RP) The likelihood of the chemical being released into the environment.High, Medium, Low
Water Occurrence (WO) Detected frequency and concentration in water bodies.High, Medium, Low
Score Adjustments Considerations for new uses or regulatory bans.Increase/Decrease
Data derived from the general framework for screening drinking water contaminants. nih.gov

Ecological Effects on Non-Target Organisms

Pesticides and their chemical constituents can have significant negative effects on a wide array of non-target species, potentially contributing to biodiversity loss. nih.gov These impacts can affect the growth, reproduction, and behavior of organisms across different trophic levels in both terrestrial and aquatic systems. nih.gov

This compound is classified as toxic to aquatic life with long-lasting effects. thermofisher.com This aligns with the known impacts of related chlorinated aniline (B41778) derivatives, which are recognized for their persistence and toxicity in aquatic environments, leading to potential bioaccumulation, habitat degradation, and species depletion. nih.govmdpi.com The introduction of such chemicals into agricultural ecosystems can disrupt essential functions like pollination and nutrient cycling by harming the organisms responsible. researchgate.net

The potential effects on various non-target organisms are summarized below:

Organism Group Potential Ecological Effects Source
Aquatic Invertebrates High toxicity, potential for mortality, and disruption of population dynamics. thermofisher.comepa.gov
Fish Toxicity, potential for bioaccumulation, and long-term ecosystem health implications. mdpi.com
Soil Microorganisms Disruption of nutrient cycling and soil health by altering microbial community structure and function. mdpi.comresearchgate.net
Plants Herbicidal properties can affect non-target terrestrial and aquatic plants. nih.govepa.gov
This table summarizes potential effects based on data for aniline compounds and general pesticide impacts.

Persistence and Bioavailability Considerations in Ecosystems

Chlorinated anilines are often considered persistent in the environment. nih.gov Their presence in aquatic systems is a concern because they can lead to bioaccumulation in organisms and across the food web. nih.govmdpi.com The environmental fate of these compounds can be complex; for instance, the pH of water can affect the chemical form (speciation) of aromatic amines, which in turn impacts their solubility, bioavailability, and persistence. nih.gov

Safety data for this compound and its isomers indicates it is "toxic to aquatic life with long lasting effects," which suggests that the compound or its degradation products have a persistent impact on ecosystems. thermofisher.com While one safety data sheet notes that "Persistence is unlikely based on information available" due to its volatility, this may refer to the parent compound in a specific medium and does not negate the long-term ecological effects observed. fishersci.com The volatility suggests it will likely be mobile in the environment, potentially moving from soil and water into the atmosphere. thermofisher.comfishersci.com The combination of mobility and aquatic toxicity presents a significant environmental concern.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Analysis and Quantification

Chromatography is a cornerstone of analytical chemistry, and its various forms are extensively used for the separation and quantification of 2-Chloro-4-(trifluoromethyl)aniline from reaction mixtures, final products, and environmental samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile and thermally sensitive compounds like this compound. Method development in HPLC is crucial for achieving the desired separation and quantification.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily due to hydrophobic interactions.

A typical RP-HPLC method for the analysis of substituted anilines, which can be adapted for this compound, involves a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the aniline (B41778) derivative. researchgate.netpensoft.net

Table 1: Illustrative RP-HPLC Method Parameters for Substituted Aniline Analysis

ParameterValue
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (32:68, v/v)
Flow Rate 1.0 - 2.0 mL/min
Detection UV at 239 nm
Column Temperature 40 °C
Injection Volume 10 - 20 µL

This table presents a generalized method based on published data for similar compounds and serves as a starting point for the analysis of this compound.

Research on related compounds like p-chloroaniline has demonstrated the successful use of isocratic RP-HPLC methods for their determination in various matrices. researchgate.net The development of such methods for this compound would involve optimizing the mobile phase composition and pH to achieve adequate separation from potential impurities and degradation products.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. While specific UPLC methods for this compound are not extensively detailed in publicly available literature, the principles of method transfer from HPLC to UPLC are well-established.

A UPLC implementation for this compound would likely involve a sub-2 µm particle C18 column and a proportionally adjusted flow rate to maintain the optimal linear velocity. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening and quality control applications. The use of UPLC in conjunction with mass spectrometry (UPLC-MS) is a powerful combination for the sensitive and selective analysis of complex samples.

The coupling of HPLC with Mass Spectrometry (LC-MS) provides a highly selective and sensitive detection method, which is invaluable for identifying and quantifying trace levels of this compound and its metabolites or impurities. Developing MS-compatible HPLC methods requires the use of volatile mobile phase additives.

ParameterValue
Stationary Phase Luna C18 (50 x 2.0mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over a set time
Flow Rate 1 mL/min
Detection Electrospray Ionization Mass Spectrometry (ESI-MS)
Ionization Mode Positive

This table is based on a method for a structurally similar compound and illustrates a typical setup for LC-MS analysis.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for assessing the purity of the compound and for detecting volatile impurities. The choice of the GC column is critical for achieving the desired separation. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often employed for the analysis of aniline derivatives.

For purity assessment, a flame ionization detector (FID) is commonly used due to its robustness and linear response over a wide concentration range. However, for the identification of unknown impurities, coupling the GC with a mass spectrometer (GC-MS) is the preferred approach.

Coupled Analytical Techniques

The coupling of chromatographic techniques with mass spectrometry provides unparalleled analytical power, combining the separation capabilities of chromatography with the specific identification and sensitive quantification of mass spectrometry.

Research on the analysis of aniline derivatives in environmental samples has demonstrated the effectiveness of coupled techniques like GC-MS and LC-MS/MS. A study on the trace analysis of anilines in groundwater compared GC/MS, GC/MS-MS, and LC/MS-MS. mdpi.com While direct injection LC/MS-MS offers the advantage of minimal sample preparation, GC/MS and GC/MS-MS provide high sensitivity and unequivocal identification through characteristic mass fragments. mdpi.com

For the analysis of genotoxic impurities in active pharmaceutical ingredients, a sensitive and robust GC-MS method was developed for 4-chloro-1-butanol, showcasing the power of this technique for trace-level quantification. nih.gov Such a method could be adapted for the purity assessment of this compound, particularly for identifying and quantifying volatile impurities.

Furthermore, a comprehensive LC-MS/MS method was developed for the simultaneous determination of 39 primary aromatic amines in human urine, including chloroaniline isomers. ekb.eg This study highlights the use of an Ultra Biphenyl column and multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. ekb.eg These advanced coupled techniques are essential for in-depth research on the metabolic fate and potential environmental impact of this compound.

HPLC-NMR-MS for Metabolite Profiling

The investigation into the metabolic fate of this compound has been significantly advanced by the use of hyphenated analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This powerful combination, often referred to as HPLC-NMR-MS, allows for the efficient separation, identification, and quantification of metabolites in complex biological matrices like urine.

In a notable study, the metabolism and urinary excretion of this compound were examined in rats using ¹⁹F-NMR spectroscopy and directly coupled HPLC-NMR-MS. This approach provides an effective means for the unequivocal and rapid determination of the quantitative urinary metabolic fate and excretion balance of fluorinated xenobiotics without the need for specific radiolabeling.

Following administration of this compound, a significant portion of the dose was recovered in the urine within 48 hours. The major metabolic transformations observed were hydroxylation followed by O-sulfation. The primary metabolite identified was 2-amino-3-chloro-5-trifluoromethylphenylsulphate. Other significant metabolites included the 2-chloro-4-trifluoromethylphenylhydroxylamine glucuronide, 2-amino-3-chloro-5-trifluoromethylphenylglucuronide, and the N-glucuronide of the parent compound. Several other minor metabolites, such as 2-chloro-4-trifluoromethylphenylsulphamate, were also detected and characterized.

The quantitative analysis of the metabolites provides a clear profile of the biotransformation pathways of this compound.

Table 1: Urinary Metabolites of this compound in Rats Identified by HPLC-NMR-MS

MetabolitePercentage of Dose (%)
2-amino-3-chloro-5-trifluoromethylphenylsulphate33.5 ± 2.2
2-chloro-4-trifluoromethylphenylhydroxylamine glucuronide13.2 ± 0.5
2-amino-3-chloro-5-trifluoromethylphenylglucuronide3.8 ± 0.4
This compound-N-glucuronide3.6 ± 0.1
Other Minor Metabolites (e.g., 2-chloro-4-trifluoromethylphenylsulphamate)2.1 ± 0.4
Total Urinary Recovery 56.3 ± 2.2

This table presents the quantitative urinary metabolic profile of this compound in Sprague-Dawley rats, with data representing the mean ± standard deviation.

Method Validation and Transfer Protocols

The validation of analytical methods is a critical requirement in the pharmaceutical and chemical industries to ensure the reliability, consistency, and accuracy of analytical data. A validated method provides confidence that it is suitable for its intended purpose. When an analytical method is moved from one laboratory to another (e.g., from a research and development lab to a quality control lab), a method transfer protocol is essential to ensure that the receiving laboratory can perform the method with the same level of accuracy and precision. propharmagroup.com

For a compound like this compound, a typical analytical method for quantification and impurity determination would be a reverse-phase HPLC method with UV detection. The validation of such a method would involve assessing several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Table 2: Key Parameters for HPLC Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. The peak of the analyte should be free of interference from other components at its retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.To be established based on the intended application.
Accuracy The closeness of the test results obtained by the method to the true value. scielo.brTypically expressed as the percentage recovery, with a common acceptance criterion of 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.brThe relative standard deviation (RSD) should typically be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Usually determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Usually determined by signal-to-noise ratio (e.g., 10:1).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.brThe analytical results should remain within the established acceptance criteria when minor changes are made to the method.

Method transfer can be accomplished through several approaches, including comparative testing, co-validation between the transferring and receiving laboratories, or revalidation of the method at the receiving site. propharmagroup.com A comprehensive transfer protocol should be established, detailing the scope, procedures, and acceptance criteria for the transfer. contractpharma.com

Impurity Profiling and Structure Elucidation Strategies

Impurity profiling, the identification and quantification of unwanted chemicals in a substance, is a critical aspect of quality control for pharmaceutical ingredients and chemical intermediates. thermofisher.com Impurities can arise from the manufacturing process, degradation of the substance, or interaction with packaging materials. thermofisher.com For this compound, impurities can originate from starting materials, by-products of the synthesis, or subsequent degradation.

The strategies for impurity profiling typically involve a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector is often the primary tool for separating and detecting impurities. For structure elucidation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities. thermofisher.com For non-volatile or thermally labile impurities, liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is the method of choice. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an impurity, a crucial step in its identification. thermofisher.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the impurity ion is fragmented to produce a characteristic fragmentation pattern. thermofisher.com

When an impurity is present at a sufficient level, it can be isolated using techniques like preparative HPLC. The isolated impurity can then be subjected to detailed structural analysis by NMR spectroscopy (¹H, ¹³C, ¹⁹F, etc.) and other spectroscopic methods to confirm its identity.

Potential impurities in this compound can be predicted based on its synthetic route. A common synthesis might involve the chlorination and reduction of a substituted nitrobenzene.

Table 3: Potential Impurities in the Synthesis of this compound

Potential ImpurityPotential Origin
4-(Trifluoromethyl)anilineIncomplete chlorination of the starting material.
Dichloro-4-(trifluoromethyl)aniline isomersOver-chlorination or isomerization during synthesis.
2-Chloro-4-(trifluoromethyl)nitrobenzeneIncomplete reduction of the nitro group.
Starting materials and reagentsResidual unreacted starting materials or reagents.
By-products from side reactionsCompounds formed from competing or undesired reactions.

The thorough characterization of the impurity profile is essential for ensuring the quality, safety, and efficacy of the final product in which this compound is used.

Future Research Directions and Emerging Applications

Development of Novel Fluorinated Pharmaceutical Agents

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net 2-Chloro-4-(trifluoromethyl)aniline serves as a crucial starting material in this endeavor, providing a scaffold for the synthesis of new fluorinated pharmaceutical agents. rsc.org Future research is focused on leveraging this compound to design and synthesize innovative drugs with improved therapeutic profiles.

One promising avenue of research involves the use of this compound in the development of kinase inhibitors for cancer therapy. The trifluoromethyl group can enhance the binding of the molecule to the target protein, while the chloro and amino groups provide sites for further chemical modification to optimize potency and selectivity. Researchers are exploring its use in the synthesis of novel inhibitors targeting specific signaling pathways implicated in tumor growth and proliferation.

Furthermore, this compound is being investigated for the development of new anti-infective agents. The unique electronic properties conferred by the halogen substituents can lead to novel mechanisms of action against bacteria, viruses, and fungi. Research is underway to synthesize derivatives of this compound and screen them for antimicrobial activity, with the goal of identifying new leads for the treatment of infectious diseases.

Advancements in Agrochemical Design and Synthesis

In the agrochemical sector, this compound is a key intermediate for the synthesis of a variety of pesticides, including herbicides and insecticides. sigmaaldrich.comvwr.com The trifluoromethyl group is known to enhance the biological activity of many agrochemicals. Future research in this area is directed towards the creation of more effective and environmentally benign crop protection agents.

A significant focus is on the design of new herbicides with novel modes of action. By incorporating the this compound moiety into new molecular frameworks, scientists aim to develop herbicides that can overcome existing resistance issues in weeds. These next-generation herbicides are being designed to be highly selective, targeting specific weed species while leaving crops unharmed.

Moreover, researchers are exploring the use of this compound in the synthesis of new insecticides and fungicides. The goal is to develop products with improved efficacy against a broader spectrum of pests and diseases, while also exhibiting lower toxicity to non-target organisms and a more favorable environmental profile.

Exploration in Materials Science (e.g., Polymers)

The unique properties of this compound, such as its thermal stability and hydrophobicity, make it an attractive candidate for applications in materials science. sigmaaldrich.comsigmaaldrich.com Research is ongoing to explore its use as a monomer or additive in the synthesis of high-performance polymers.

One area of investigation is the development of novel fluorinated polyimides and polyamides. The incorporation of the this compound unit into the polymer backbone can enhance thermal resistance, chemical inertness, and dielectric properties. These advanced materials could find applications in the aerospace, electronics, and automotive industries, where high-performance polymers are in demand.

Additionally, the compound's properties are being explored for the creation of specialized coatings and membranes. Its hydrophobic nature can be utilized to develop water-repellent surfaces, while its chemical resistance can be advantageous in creating protective coatings for various substrates.

Computational Design of Novel Derivatives with Enhanced Bioactivity

Computational chemistry and molecular modeling are playing an increasingly important role in the design of new molecules with desired properties. In the context of this compound, computational methods are being employed to design novel derivatives with enhanced biological activity for pharmaceutical and agrochemical applications.

By using techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers can predict how modifications to the this compound structure will affect its interaction with biological targets. This in-silico approach allows for the rational design of new compounds with improved potency and selectivity, thereby reducing the time and cost associated with traditional trial-and-error synthesis and screening. These computational studies help in prioritizing the synthesis of the most promising candidates, accelerating the discovery of new drugs and agrochemicals.

Refined Environmental Impact Modeling and Remediation Strategies

As with many halogenated aromatic compounds, the environmental fate and potential toxicity of this compound and its degradation products are important considerations. nih.gov Future research will focus on developing more sophisticated environmental impact models to predict its behavior in soil and water systems. These models will help in assessing the potential risks associated with its use and in establishing guidelines for its safe handling and disposal.

In parallel, research is being conducted to develop effective remediation strategies for environments contaminated with this compound. Bioremediation, using microorganisms capable of degrading halogenated aromatic compounds, is a promising approach. Researchers are working to identify and engineer microbes that can efficiently break down this compound into less harmful substances. Additionally, advanced oxidation processes and other chemical treatment methods are being investigated for their potential to decontaminate soil and water.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via chlorination of trifluoromethylbenzene using Lewis acid catalysts (e.g., FeCl₃, AlCl₃) under controlled temperatures (70–80°C) . Nitration followed by catalytic hydrogenation (0.5–1.5 MPa H₂) of intermediates like 5-chloro-2-nitrotrifluoromethylbenzene yields the final product with ~64% efficiency. Key variables include catalyst choice, reaction time, and temperature. GC, IR, and ¹H-NMR are critical for verifying purity and structural integrity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:
Gas chromatography (GC) assesses purity, while IR spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹). ¹H-NMR confirms substitution patterns, such as aromatic proton splitting due to Cl and CF₃ groups . High-resolution mass spectrometry (HRMS) or exact mass analysis (e.g., m/z 195.57) further validates molecular composition .

Basic: What safety protocols are essential when handling this compound?

Answer:
The compound is classified as hazardous (UN2810, Hazard Class 6.1) with risks of toxicity (H301+H311) and irritation (H315, H319). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste must comply with local regulations for halogenated amines. Emergency measures include eye wash stations and neutralization of spills with inert adsorbents .

Advanced: How do electron-withdrawing substituents (Cl, CF₃) affect the basicity of this compound compared to other arylamines?

Answer:
The strong electron-withdrawing effects of Cl and CF₃ reduce basicity by destabilizing the protonated ammonium ion. Comparative studies with p-nitroaniline or p-methoxyaniline show lower pKa values due to decreased resonance stabilization. Quantitative analysis via titration or computational methods (e.g., DFT) can quantify these effects .

Advanced: How can researchers mitigate byproduct formation during the nitration step of synthesis?

Answer:
Byproducts like regioisomers or over-nitrated species arise from harsh nitration conditions (excessive HNO₃/H₂SO₄). Optimize reagent stoichiometry and monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography (e.g., silica gel with hexane/EtOAc) isolates the desired nitro intermediate .

Advanced: What role does this compound play in agrochemical research?

Answer:
It serves as a precursor for tau-fluvalinate, a pyrethroid insecticide. Structure-activity relationship (SAR) studies focus on modifying the aniline scaffold to enhance binding to insect sodium channels. Metabolite analysis (e.g., LC-MS) evaluates environmental persistence and toxicity .

Advanced: What challenges arise in scaling up catalytic fluorination steps for derivatives of this compound?

Answer:
Fluorination often requires expensive catalysts (e.g., Pd/C) or hazardous reagents (e.g., HF). Catalyst deactivation and side reactions (e.g., C-F bond cleavage) reduce yields. Process optimization via flow chemistry or alternative fluorinating agents (e.g., Selectfluor®) can improve scalability .

Advanced: How do solubility limitations of this compound impact formulation in drug delivery systems?

Answer:
Low aqueous solubility (0.15 g/L in some analogs) complicates bioavailability. Strategies include co-solvent systems (e.g., DMSO/water), nanoparticle encapsulation, or derivatization to prodrugs. Stability studies (e.g., accelerated degradation tests) ensure formulation integrity under storage conditions .

Advanced: How should researchers resolve contradictory literature reports on synthesis yields?

Answer:
Discrepancies often stem from unoptimized catalysts or impurity profiles. Reproduce methods with strict control of variables (e.g., anhydrous conditions for AlCl₃ reactions). Cross-validate results using multiple characterization techniques (e.g., GC-MS, elemental analysis) and report detailed procedural metadata .

Basic: What nomenclature pitfalls should researchers avoid when referencing this compound?

Answer:
Common synonyms include 4-Amino-3-chlorobenzotrifluoride and 2-Chloro-4-trifluoromethylphenylamine. Always verify CAS RN 39885-50-2 and IUPAC name to prevent confusion with isomers (e.g., 3-chloro-4-trifluoromethylaniline). Use databases like PubChem (CID 162001) for standardized identifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.